

2-Amino-4-(4-pyridyl)-thiazole CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Amino-4-(4-pyridyl)-thiazole

Cat. No.: B124373

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In-Depth Technical Guide: 2-Amino-4-(4-pyridyl)-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-4-(4-pyridyl)-thiazole**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and known biological activities, offering a valuable resource for researchers in drug discovery and development.

Core Compound Information

Property	Value	Citation(s)
CAS Number	30235-28-0	[1]
Molecular Formula	C ₈ H ₇ N ₃ S	[1]
Molecular Weight	177.23 g/mol	[1]
Formal Name	4-(4-pyridinyl)-2-thiazolamine	[1]
Appearance	Crystalline solid	[1]

Synthesis

The synthesis of 2-amino-4-substituted thiazoles is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclization of an α -haloketone with a thiourea. For **2-Amino-4-(4-pyridyl)-thiazole**, the synthesis would proceed via the reaction of a 2-halo-1-(pyridin-4-yl)ethan-1-one with thiourea.

Experimental Protocol: Representative Hantzsch Thiazole Synthesis

A general and efficient method for the synthesis of 4-substituted 2-aminothiazoles has been developed using a heterogeneous reusable catalyst.^[2] While the specific synthesis of the title compound may have variations, the following protocol outlines the fundamental steps of the Hantzsch synthesis.

Materials:

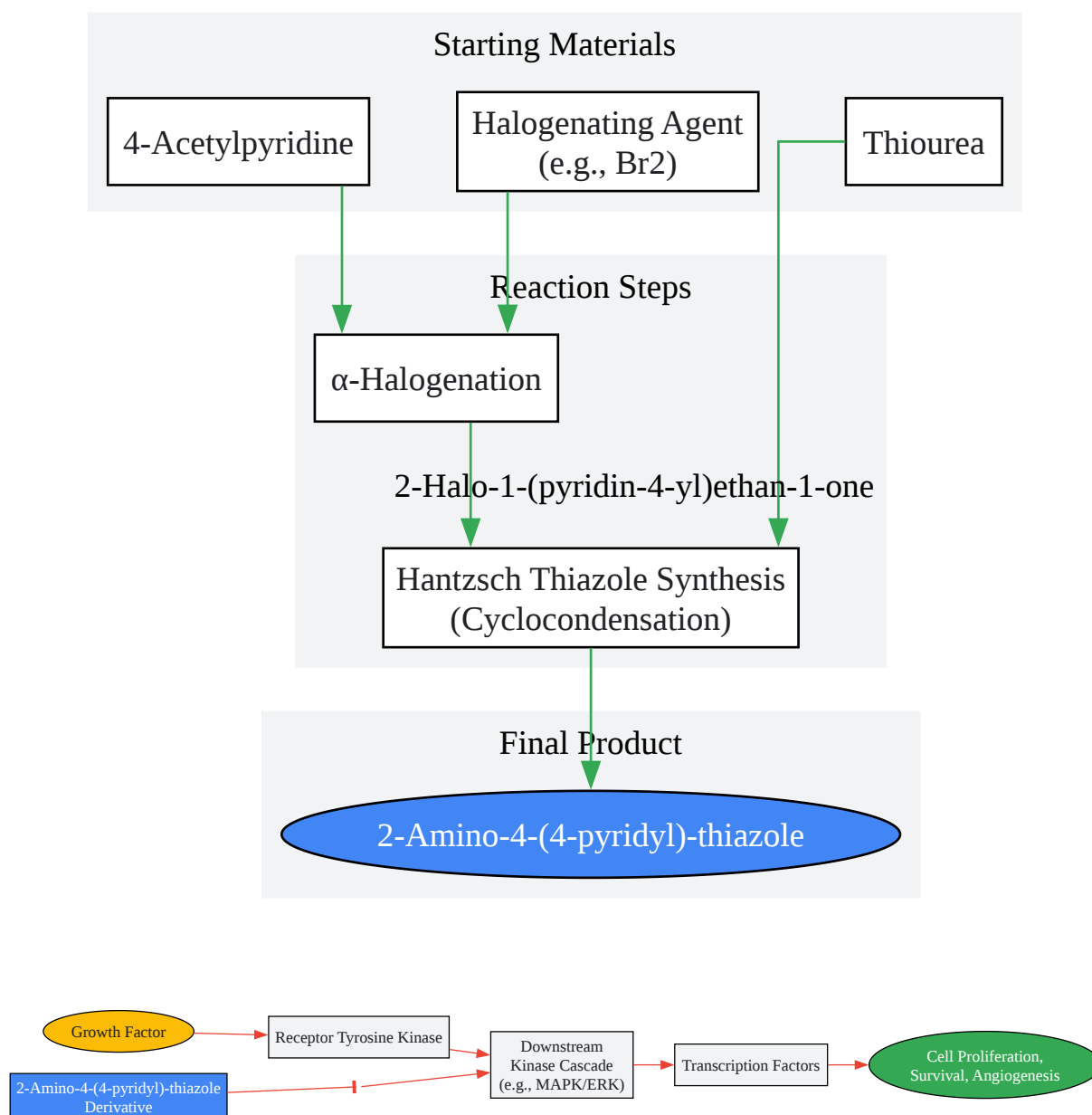
- Substituted phenacyl bromide (for the title compound, this would be 2-bromo-1-(pyridin-4-yl)ethan-1-one)
- Thiourea
- Ethanol
- Copper silicate catalyst (or another suitable catalyst/reflux condition)

Procedure:

- In a round-bottom flask, combine 1 mmol of the appropriate phenacyl bromide, 1.2 mmol of thiourea, and 10 mol% of copper silicate catalyst in 5 ml of ethanol.^[2]
- The reaction mixture is refluxed at 78°C.^[2]
- The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (8:3).^[2]
- Upon completion, the reaction mixture is filtered to remove the catalyst.^[2]
- The filtrate is then poured over crushed ice to precipitate the solid product.^[2]

- The crude product is isolated by filtration and purified by recrystallization from hot ethanol.[2]

Synthesis Workflow



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